Synthetic Yield: 3-Bromo-4-vinylpyridine via Suzuki-Miyaura Coupling vs. 3-Bromo-4-ethylpyridine
3-Bromo-4-vinylpyridine is synthesized via a Pd(dppf)Cl₂-catalyzed Suzuki-Miyaura coupling of 3-bromoisonicotinaldehyde with 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, achieving an isolated yield of 92% after silica gel chromatography . In contrast, the saturated analog 3-bromo-4-ethylpyridine requires alternative synthetic routes (e.g., bromination of 4-ethylpyridine) and is commercially available with a typical purity of ≥98% (GC) but no comparable high-yield cross-coupling protocol is reported .
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 92% (isolated yield after chromatography) |
| Comparator Or Baseline | 3-Bromo-4-ethylpyridine (CAS: 38749-76-7); no comparable high-yield cross-coupling protocol reported |
| Quantified Difference | ≥92% vs. unreported; 3-bromo-4-vinylpyridine benefits from a robust, high-yielding cross-coupling route |
| Conditions | Pd(dppf)Cl₂ (0.1 mmol), aq. K₃PO₄ (3 mmol), DMF (10 mL), 60 °C, N₂ atmosphere, 3 h |
Why This Matters
The 92% isolated yield establishes a reliable, high-efficiency supply chain for 3-bromo-4-vinylpyridine, reducing procurement risk and ensuring reproducibility for multi-step synthetic campaigns.
